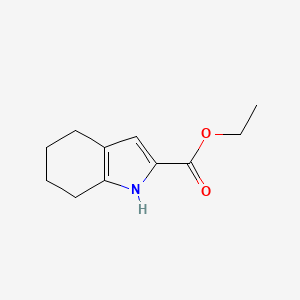

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h7,12H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSQSLWRXZTVTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30306365 |

Source

|

| Record name | ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65880-18-4 |

Source

|

| Record name | 65880-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Ethyl 4,5,6,7-Tetrahydro-1H-indole-2-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Among its many derivatives, the ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate core represents a compelling starting point for the design of novel therapeutics. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) principles governing this class of compounds, with a particular focus on their potential as anticancer agents and kinase inhibitors. By dissecting the synthetic rationale, key structural modifications, and bio-evaluation methodologies, this document serves as a technical resource for researchers engaged in the discovery and development of next-generation indole-based drugs.

The Strategic Importance of the Tetrahydroindole Scaffold

The indole ring system is a fundamental component of numerous natural products and FDA-approved drugs, demonstrating a remarkable capacity to interact with a wide range of biological targets.[2][3] Its derivatives are known to modulate biological pathways involved in cancer progression, including cell signaling, cell cycle progression, and angiogenesis.[1] The 4,5,6,7-tetrahydro-1H-indole-2-carboxylate scaffold offers several strategic advantages for drug design:

-

Three-Dimensionality: The saturated cyclohexyl ring introduces a degree of three-dimensionality not present in the planar indole, which can lead to enhanced binding affinity and selectivity for specific protein targets.

-

Modularity: The core structure presents multiple points for chemical modification, including the indole nitrogen (N1), the C3 position, and the fused carbocyclic ring, allowing for a systematic exploration of the chemical space.

-

Synthetic Accessibility: The tetrahydroindole core can be synthesized through established methodologies such as the Fischer and Nenitzescu indole syntheses, making it an accessible starting point for library generation.[4][5]

This guide will delve into the nuanced interplay between these structural features and the resulting biological activity, providing a framework for the rational design of potent and selective analogs.

Synthetic Strategies for the Tetrahydroindole Core and its Analogs

The construction of the ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate core and its subsequent diversification are critical steps in any SAR campaign. The following section outlines a plausible and widely applicable synthetic approach.

Core Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone.[6] For the synthesis of the tetrahydroindole core, a cyclohexanone derivative is a logical starting material.

Conceptual Workflow for Fischer Indole Synthesis of the Core Scaffold

Figure 1: Conceptual workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

-

Hydrazone Formation: To a solution of the selected arylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl 2-oxocyclohexanecarboxylate (1.05 eq). The reaction mixture is stirred at room temperature, often with catalytic acid, until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Indolization: The reaction mixture is then heated to reflux. The progress of the indolization is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the title compound.

Derivatization of the Core Scaffold

With the core scaffold in hand, SAR exploration can begin by introducing diversity at key positions.

-

N-Alkylation/Arylation: The indole nitrogen can be readily alkylated or arylated under basic conditions. For instance, treatment with an alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile can yield the N-substituted analog.[7]

-

C3-Functionalization: The C3 position of the indole ring is nucleophilic and can be functionalized through various reactions, such as the Mannich reaction to introduce aminomethyl groups.[3]

-

Modification of the Ester: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate analogs are not extensively reported, we can extrapolate key principles from the broader class of indole-2-carboxylates and indole-2-carboxamides, particularly in the context of anticancer activity and kinase inhibition.[8][9]

The Role of the C2-Substituent: Ester vs. Amide

The ethyl ester at the C2 position is a common starting point. However, conversion to an amide can significantly impact biological activity. The amide nitrogen can act as a hydrogen bond donor, and the substituent on the amide can explore different regions of a protein's binding pocket.

SAR Principles for C2-Amide Modifications

| Position | Modification | Potential Impact on Activity | Rationale |

| C2 | Conversion of ethyl ester to carboxamide | Often enhances potency | Amide provides additional hydrogen bonding interactions. |

| C2-Amide | Introduction of small alkyl or aryl groups | Can modulate potency and selectivity | Allows for probing of hydrophobic pockets in the target protein. |

| C2-Amide | Incorporation of basic amines (e.g., piperidine, morpholine) | May improve pharmacokinetic properties | Can enhance solubility and cell permeability. |

Impact of N1-Substitution

Substitution on the indole nitrogen can influence the compound's physicochemical properties and its orientation within a binding site.

SAR Principles for N1-Substitutions

| Position | Modification | Potential Impact on Activity | Rationale |

| N1 | Small alkyl groups (e.g., methyl, ethyl) | Can increase lipophilicity and cell penetration | May fill small hydrophobic pockets. |

| N1 | Larger groups (e.g., benzyl, substituted benzyl) | Can lead to steric hindrance or new beneficial interactions | The aromatic ring can engage in pi-stacking interactions. |

| N1 | Groups with hydrogen bond acceptors/donors | May introduce new binding interactions | Can improve target engagement and specificity. |

The Significance of C3- and C5-Substitutions

Based on studies of related indole scaffolds, the C3 and C5 positions are critical for tuning activity.[8]

SAR Principles for C3- and C5-Substitutions

| Position | Modification | Potential Impact on Activity | Rationale |

| C3 | Introduction of a double bond and an ester group | Increased cytotoxicity observed in some indole analogs.[8] | May alter the electronics and conformation of the molecule. |

| C3 | Spiro-ring systems | Enhanced cytotoxicity in certain indole derivatives.[8] | Introduces conformational rigidity and explores new vector space. |

| C5 | Halogen atoms (F, Cl, Br) | Often improves potency | Can enhance binding through halogen bonding and increase lipophilicity.[8] |

| C5 | Methoxy group | Can influence activity, potentially through upregulation of tumor suppressor genes.[8] | Alters electronic properties and can participate in hydrogen bonding. |

Biological Evaluation: Protocols and Workflows

A systematic biological evaluation is essential to validate the SAR hypotheses. The following protocols are standard methodologies for assessing the anticancer and kinase inhibitory potential of novel compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized analogs are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is read at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values (the concentration of compound that inhibits 50% of cell growth) are determined.

Kinase Inhibition Assay

For analogs designed as kinase inhibitors, a direct enzymatic assay is crucial. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[10]

Workflow for a Kinase Inhibition Screening Cascade

Figure 2: A typical workflow for kinase inhibitor screening.

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Kinase Reaction: The kinase, substrate, ATP, and the test compound (at various concentrations) are incubated together in a reaction buffer.

-

ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the initial ADP concentration.

-

Luminescence Measurement: The luminescence is measured using a luminometer.

-

Data Analysis: The signal is correlated with kinase activity, and the inhibitory effect of the compounds is determined to calculate IC50 values.[10]

Conclusion and Future Directions

The ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate scaffold holds significant promise for the development of novel therapeutics, particularly in the realm of oncology. While direct SAR studies on this specific analog series are nascent, a wealth of knowledge from related indole structures provides a strong foundation for rational drug design. By leveraging established synthetic methodologies and systematic biological evaluation, researchers can unlock the full potential of this versatile chemical scaffold. Future efforts should focus on the synthesis and evaluation of diverse libraries of these analogs to establish a more concrete and nuanced understanding of their SAR, ultimately paving the way for the discovery of new and effective drug candidates.

References

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega. Available at: [Link]

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2023). ACS Omega. Available at: [Link]

-

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate. (n.d.). MySkinRecipes. Available at: [Link]

-

(PDF) Ethyl 1H-indole-2-carboxylate. (2020). ResearchGate. Available at: [Link]

-

Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2021). RSC Medicinal Chemistry. Available at: [Link]

-

Nenitzescu indole synthesis. (n.d.). Wikipedia. Available at: [Link]

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). New Journal of Chemistry. Available at: [Link]

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (2016). European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2018). Molecules. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2021). RSC Medicinal Chemistry. Available at: [Link]

-

Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. (2021). ChemRxiv. Available at: [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). Molecules. Available at: [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-. (2007). European Journal of Medicinal Chemistry. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules. Available at: [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). Molecules. Available at: [Link]

-

(PDF) Synthesis, biological evaluation, and in silico studies of indole-tethered pyrazoline derivatives as anticancer agents targeting topoisomerase IIα. (2022). ResearchGate. Available at: [Link]

-

Kinase assays. (2020). BMG LABTECH. Available at: [Link]

-

Ethyl 1H-indole-2-carboxylate. (2020). National Center for Biotechnology Information. Available at: [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2021). RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revistadechimie.ro [revistadechimie.ro]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate as a pharmacophore in drug design

Executive Summary

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate represents a pivotal "privileged scaffold" in modern medicinal chemistry. Unlike its fully aromatic analogue (ethyl indole-2-carboxylate), the tetrahydroindole (THI) core offers a unique balance of structural rigidity and saturation—a concept increasingly valued in the "Escape from Flatland" initiative in drug discovery. This guide analyzes the molecule's utility as a pharmacophore for kinase inhibition, antiviral therapeutics, and anti-inflammatory agents, providing actionable synthetic protocols and structure-activity relationship (SAR) insights.

Structural Analysis & Pharmacophore Properties[1]

Electronic and Steric Distinction

The defining feature of the 4,5,6,7-tetrahydroindole core is the fusion of a pyrrole ring with a saturated cyclohexane ring. This saturation introduces critical physicochemical differences compared to the fully aromatic indole:

-

Puckering Effect: The cyclohexane ring adopts a half-chair or boat conformation, disrupting the planarity found in indole. This allows the molecule to fit into globular hydrophobic pockets (e.g., kinase ATP-binding sites) with higher shape complementarity.

-

Lipophilicity (LogP): The THI core is more lipophilic than indole, enhancing membrane permeability, yet the ester functionality at C2 provides a metabolic handle and a hydrogen bond acceptor.

-

Electronic Density: The pyrrole nitrogen remains electron-rich, capable of acting as a hydrogen bond donor (HBD), while the carbonyl oxygen of the ester acts as a hydrogen bond acceptor (HBA).

The "Hinge Binder" Motif

In kinase drug design, the THI core mimics the adenosine moiety of ATP. The pyrrole NH and the C2-carbonyl (often converted to an amide) form a bidentate hydrogen bonding system with the kinase hinge region backbone.

Figure 1: Schematic representation of the bidentate binding mode of tetrahydroindole derivatives within a generic kinase ATP-binding pocket.

Synthetic Protocol: The Modified Knorr Synthesis

The most robust method for accessing ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is the Knorr-type condensation of cyclohexanone with an oximino-beta-keto ester. This method is preferred over the Paal-Knorr for this specific substrate due to the availability of cyclic ketone precursors.

Reaction Logic

-

Nitrosation: Ethyl acetoacetate is nitrosated to form ethyl

-oximinoacetoacetate. -

Condensation: The oxime is reduced in situ (using Zinc/Acetic Acid) to an amine, which immediately condenses with cyclohexanone.

-

Cyclization: The intermediate undergoes intramolecular aldol-type condensation to close the pyrrole ring.

Step-by-Step Protocol

Reagents: Cyclohexanone (1.0 eq), Ethyl acetoacetate (1.0 eq), Sodium Nitrite (1.2 eq), Zinc dust (3.0 eq), Glacial Acetic Acid (Solvent/Reagent).

-

Preparation of Oxime Intermediate:

-

Dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in glacial acetic acid (30 mL).

-

Cool to 0–5 °C in an ice bath.

-

Add a saturated aqueous solution of sodium nitrite (8.5 g in 15 mL H2O) dropwise, maintaining temperature < 10 °C.

-

Stir for 1 hour. (Solution turns yellow/orange).

-

-

One-Pot Reductive Cyclization:

-

To the oxime solution, add cyclohexanone (9.8 g, 0.1 mol).

-

CRITICAL STEP: Add Zinc dust (19.6 g) in small portions over 1 hour. The reaction is highly exothermic; maintain temperature between 60–80 °C using an external water bath if necessary.

-

Note: Vigorous stirring is required to prevent Zinc clumping.

-

-

Workup & Purification:

-

Reflux the mixture for 1 hour to ensure complete cyclization.

-

Hot filter the solution to remove unreacted Zinc/Zinc acetate.

-

Pour the filtrate into 500 mL of ice-cold water. The product will precipitate as a crude solid or oil.

-

Collect solid by filtration. Recrystallize from Ethanol/Water (80:20).

-

Yield: Typical yields range from 60–75%. Characterization:

-

1H NMR (CDCl3):

8.5 (br s, 1H, NH), 6.6 (d, 1H, Pyrrole-CH), 4.2 (q, 2H, OCH2), 2.5 (m, 4H, Allylic CH2), 1.8 (m, 4H, Homoallylic CH2), 1.3 (t, 3H, CH3).

Figure 2: Workflow for the modified Knorr synthesis of the target scaffold.

Medicinal Chemistry & SAR Analysis

Kinase Inhibition Profile

The THI scaffold has been successfully deployed in the design of receptor tyrosine kinase (RTK) inhibitors. The saturation of the fused ring allows for specific interactions with the "gatekeeper" residues in the ATP binding pocket.

Table 1: Inhibitory Activity of 3-Substituted Indolin-2-ones containing THI Moiety Data adapted from Sun et al. (2003) and related kinase screenings.

| Compound ID | R-Group (C3 of THI) | Target Kinase | IC50 (nM) | Selectivity Note |

| THI-9d | Propionic Acid | VEGF-R2 (Flk-1) | 4 | High selectivity vs EGFR |

| THI-9b | Propionic Acid | PDGF-Rbeta | 4 | Potent dual inhibitor |

| THI-9h | Propionic Acid | FGF-R1 | 80 | Moderate potency |

| Indole-Ref | (Fully Aromatic) | VEGF-R2 | >500 | Loss of potency due to planarity |

Key Insight: The introduction of a propionic acid moiety at the C3 position of the tetrahydroindole, coupled to an indolin-2-one via a methine bridge, creates a "saddle" conformation that perfectly spans the ATP cleft of VEGF-R2.

Anti-Inflammatory & Antiviral Applications

Beyond kinases, the ester and its amide derivatives show efficacy in inhibiting inflammatory cytokines and viral replication.

Table 2: Non-Kinase Biological Activity

| Indication | Mechanism | Key Derivative | Outcome | Ref |

| Sepsis | TNF- | Indole-2-carboxamide (14f) | Reduced pulmonary inflammation | [1] |

| Coxsackie B3 | Viral Replication Inhibition | 4-alkyloxy-THI-2-carboxylate | High Selectivity Index (SI = 17.1) | [2] |

| Influenza A | M2 Protein Blockade | Adamantyl-amide derivative | IC50 = 7.5 µM | [2] |

Case Study: Dual VEGFR/PDGFR Inhibitors

Challenge: Designing a multi-targeted kinase inhibitor that avoids the toxicity associated with "flat" aromatic stacks (e.g., poor solubility, cytochrome P450 inhibition).

Solution: Replacing the standard indole core with 4,5,6,7-tetrahydroindole.

-

Design: The researchers utilized the ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate as a starting material.[1][2]

-

Modification: Formylation at C3 (Vilsmeier-Haack reaction) followed by aldol condensation with oxindole.

-

Result: The resulting molecule (Sunitinib analogue) maintained H-bonding via the pyrrole NH but gained 10-fold solubility due to the aliphatic ring. The "puckered" ring avoided steric clash with the variable gatekeeper residue (Threonine/Methionine) in PDGFR.

Future Outlook

The ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate scaffold is currently underutilized in Fragment-Based Drug Discovery (FBDD) . Its low molecular weight (MW ~193 Da) and defined vector growth points (NH, C2-ester, C3-position) make it an ideal "seed" fragment.

Emerging Strategies:

-

C-H Activation: Direct functionalization of the C3 position without prior formylation.

-

Stereoselective Oxidation: Introducing hydroxyl groups onto the cyclohexane ring to create specific H-bond anchors for allosteric pockets.

References

-

Zhang, X., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents. Journal of Medicinal Chemistry. Link

-

Wang, Y., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. European Journal of Medicinal Chemistry. Link

-

Sun, L., et al. (2003). Identification of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors. Journal of Medicinal Chemistry. Link

- Nenitzescu, C. D. (1929). Over the synthesis of indole derivatives. Berichte der deutschen chemischen Gesellschaft. (Classic Protocol Reference).

-

Jobson, A. G., et al. (2009). Cellular targets of a novel indole-2-carboxylate derivative. Molecular Pharmacology. Link

Sources

Technical Guide: Preliminary In Vitro Evaluation of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

This technical guide provides a rigorous framework for the preliminary in vitro evaluation of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (hereafter referred to as ETHI-2C ).

As a Senior Application Scientist, I have structured this document to move beyond basic characterization into actionable, high-value screening protocols. This compound is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for kinase inhibitors (EGFR, VEGFR), antiviral agents, and GPER-targeting anticancer drugs.

Executive Summary

ETHI-2C is a bicyclic indole derivative characterized by a saturated cyclohexene ring fused to a pyrrole core. Unlike fully aromatic indoles, the tetrahydro- moiety imparts distinct lipophilicity and steric properties, making it a valuable pharmacophore for crossing the blood-brain barrier and fitting into hydrophobic pockets of enzymes like EGFR and BRAF .

This guide outlines a Tiered Evaluation Protocol designed to:

-

Establish physicochemical stability (hydrolysis resistance).

-

Determine baseline cytotoxicity (safety window).

-

Screen for intrinsic antiproliferative and antimicrobial activity prior to derivatization.

Chemical Characterization & Handling

Before biological introduction, the compound’s integrity must be validated. The ester linkage at C2 is susceptible to enzymatic hydrolysis, which dictates the choice of vehicle and incubation times.

Physicochemical Profile

| Property | Value | Critical Implication for In Vitro Assays |

| Molecular Weight | 193.24 g/mol | Low MW facilitates fragment-based drug design (FBDD). |

| LogP (Predicted) | ~2.6 | Moderate lipophilicity; requires DMSO for stock solutions. |

| Solubility | Low in water | Protocol: Dissolve in 100% DMSO, dilute to <0.5% v/v in media. |

| pKa | ~16 (NH) | The pyrrole NH is weakly acidic; stable at physiological pH (7.4). |

Preparation of Stock Solutions

Safety Warning: ETHI-2C causes serious eye irritation (H319) and skin irritation (H315). Handle in a Class II Biosafety Cabinet.

-

Primary Stock (100 mM): Weigh 19.32 mg of ETHI-2C and dissolve in 1.0 mL of sterile-filtered DMSO (dimethyl sulfoxide). Vortex for 30 seconds until clear.

-

Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics). Store at -20°C. Stable for 3 months.

-

Working Solution: Dilute 1:1000 in serum-free media immediately before use to achieve 100 µM (0.1% DMSO final concentration).

Evaluation Strategy: The "Scaffold-First" Approach

We do not treat ETHI-2C as a final drug, but as a Lead Fragment . The goal is to verify that the scaffold itself is non-toxic to healthy cells while potentially showing low-affinity binding to targets.

Figure 1: Tiered Evaluation Workflow. A logic-gated process ensuring only stable, soluble, and non-toxic scaffolds progress to functional screening.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) on standard cell lines to establish a therapeutic index. Cell Lines:

-

HEK293 (Human Embryonic Kidney) – Normal control.

-

HepG2 (Liver Carcinoma) – Metabolic competence model.

Step-by-Step Methodology

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment. -

Treatment:

-

Remove old media.

-

Add 100 µL of fresh media containing ETHI-2C at serial dilutions: 0.1, 1, 10, 50, 100 µM .

-

Vehicle Control: Media + 0.1% DMSO (Must show 100% viability).

-

Positive Control: Doxorubicin (1 µM).

-

-

Incubation: Incubate for 48 hours . (Note: 48h is preferred over 24h for scaffold evaluation to detect delayed apoptotic effects).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake for 10 mins.

-

Readout: Measure Absorbance (OD) at 570 nm .

Data Analysis:

Calculate % Viability:

-

Interpretation: An IC50 > 50 µM on HEK293 indicates the scaffold is non-toxic and suitable for derivatization.

Protocol B: Antimicrobial Screening (MIC Determination)

Tetrahydroindoles have shown promise against Gram-negative bacteria (e.g., A. baumannii) by inhibiting biofilm formation.

Objective: Determine Minimum Inhibitory Concentration (MIC). Strains: E. coli (ATCC 25922), S. aureus (ATCC 25923).

Step-by-Step Methodology

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -

Plate Setup: Use a 96-well round-bottom plate.

-

Add 100 µL MHB to all wells.

-

Add 100 µL of ETHI-2C stock (200 µM) to Column 1.

-

Perform 2-fold serial dilutions across the plate (100 µM down to 0.19 µM).

-

-

Inoculation: Add 100 µL of diluted bacteria to all wells.

-

Incubation: 37°C for 18–24 hours.

-

Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

Mechanistic Insight: Structure-Activity Relationship (SAR)

Understanding where ETHI-2C fits in the biological landscape is crucial for interpreting results. The diagram below illustrates the known pharmacophoric potential of the tetrahydroindole core.

Figure 2: SAR Potential of ETHI-2C. The C2-ester is a "handle" for hydrazide synthesis (antiviral), while the C4 position is critical for kinase binding affinity.[1][2]

Expected Results & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Precipitation in Media | High concentration (>100 µM) or cold media. | Warm media to 37°C before addition. Lower max concentration to 50 µM. |

| High Cytotoxicity in Control | DMSO concentration > 0.5%. | Ensure final DMSO is < 0.1%. Include a "Vehicle Only" control. |

| No Activity (MIC > 100 µM) | Compound is a prodrug/scaffold. | This is expected. The ester requires conversion to a hydrazide or amide for potency. |

References

-

PubChem. Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate (Compound Summary). National Library of Medicine. [Link]

-

Khalilullah, H., et al. (2022). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health (NIH). [Link]

-

Zhang, C., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein.[3] PubMed.[4] [Link]

-

Li, J., et al. (2025). Indole-containing anticancer agents and antimicrobial derivatives.[5] ResearchGate. [Link]

Sources

- 1. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate | C11H15NO2 | CID 10035498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Practical Guide to the Complete ¹H and ¹³C NMR Spectral Assignment of Ethyl 4,5,6,7-Tetrahydro-1H-indole-2-carboxylate

Abstract

This application note provides a comprehensive guide for the complete and unambiguous nuclear magnetic resonance (NMR) spectral assignment of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate, a key heterocyclic building block in synthetic and medicinal chemistry. We address the specific challenges in assigning the saturated "alicyclic" portion of the molecule and the substituted pyrrole ring. This document outlines a systematic approach, combining 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy. Detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation are provided to ensure researchers, scientists, and drug development professionals can achieve reliable and reproducible results. The causality behind experimental choices and interpretation strategies is emphasized to build a foundational understanding.

Introduction: The Structural Imperative

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a versatile intermediate in the synthesis of a wide range of biologically active compounds.[1] Its structure features a partially saturated bicyclic system, which presents a unique NMR interpretation challenge compared to its fully aromatic parent, ethyl 1H-indole-2-carboxylate.[2] Accurate structural verification is paramount for regulatory submission, patent filing, and ensuring the validity of downstream biological data. Unambiguous assignment of every proton and carbon signal by NMR spectroscopy is the gold standard for this verification.

This guide moves beyond a simple listing of chemical shifts. It details the logic of spectral assignment, explaining how chemical environment dictates spectral output and how a suite of NMR experiments can be used to solve the structural puzzle with certainty.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a standardized atom numbering system. The accepted IUPAC numbering for the indole core is used throughout this document.

Figure 1: Structure and IUPAC numbering of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm) for ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate, using deuterated chloroform (CDCl₃) as the solvent. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[3][4]

Predicted ¹H NMR Data

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Rationale & Comments |

| NH -1 | ~8.5 - 9.5 | br s | 1H | - | Broad signal due to quadrupole coupling with ¹⁴N and potential exchange. Disappears upon D₂O exchange. |

| H -3 | ~6.7 - 6.9 | s (or t, J≈1-2) | 1H | J(H3,H4) ≈ 1-2 | Olefinic proton on the electron-rich pyrrole ring, adjacent to the ester group. May show small allylic coupling to H-4 protons. |

| O-CH₂ -CH₃ | 4.25 - 4.35 | q | 2H | ³J = 7.1 | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. Coupled to the methyl protons. |

| CH₂ -4 | ~2.6 - 2.8 | t | 2H | ³J = 6.0 | Allylic protons adjacent to the pyrrole ring double bond (C3a-C7a). Deshielded relative to C5/C6. |

| CH₂ -7 | ~2.4 - 2.6 | t | 2H | ³J = 6.0 | Protons adjacent to the electron-rich pyrrole nitrogen. |

| CH₂ -5 / CH₂ -6 | ~1.7 - 1.9 | m | 4H | - | Saturated methylene protons. Signals are expected to be complex and overlapping multiplets. |

| O-CH₂-CH₃ | 1.30 - 1.40 | t | 3H | ³J = 7.1 | Methyl protons of the ethyl ester group. |

Predicted ¹³C NMR Data

| Assignment | Predicted δ (ppm) | Rationale & Comments |

| C =O (Ester) | ~161 - 163 | Carbonyl carbon of the ester group. |

| C -2 | ~130 - 132 | Quaternary carbon of the pyrrole ring attached to the ester. |

| C -7a | ~126 - 128 | Quaternary carbon at the fusion of the two rings, adjacent to the nitrogen. |

| C -3a | ~118 - 120 | Quaternary carbon at the fusion of the two rings. |

| C -3 | ~108 - 110 | Olefinic carbon of the pyrrole ring. |

| O-C H₂-CH₃ | ~60 - 61 | Methylene carbon of the ethyl ester. |

| C -4 | ~23 - 25 | Saturated carbon adjacent to the pyrrole ring. |

| C -7 | ~22 - 24 | Saturated carbon adjacent to the pyrrole nitrogen. |

| C -5 / C -6 | ~22 - 23 | Saturated methylene carbons. Signals may be very close or overlap. |

| O-CH₂-C H₃ | ~14 - 15 | Methyl carbon of the ethyl ester. |

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible NMR data.

Protocol 1: High-Resolution NMR Sample Preparation

This protocol ensures a homogeneous sample free from particulates and paramagnetic impurities, which is essential for sharp, well-resolved NMR signals.[5]

Materials:

-

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (10-20 mg for ¹H/¹³C)

-

Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS) as internal standard (0.6-0.7 mL)

-

Clean, dry 5 mm NMR tube and cap

-

Glass Pasteur pipette and a small plug of glass wool

-

Vial for dissolution

Procedure:

-

Weighing: Accurately weigh 10-20 mg of the sample into a clean, dry vial. Causality: This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C experiments within a reasonable acquisition time.[5]

-

Dissolution: Add approximately 0.7 mL of CDCl₃ with TMS to the vial. Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required.

-

Filtration: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette.

-

Transfer: Filter the solution by passing it through the glass wool-plugged pipette directly into the NMR tube.[6] Causality: This step is critical to remove any microscopic solid particles that would disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

-

Capping & Labeling: Ensure the sample height is between 4-5 cm. Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly with a unique identifier.

Protocol 2: D₂O Exchange for Labile Proton Identification

This simple experiment definitively identifies the N-H proton signal.

Procedure:

-

Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample prepared as described in Protocol 1.

-

Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

-

Mix: Cap the tube and shake gently for 1-2 minutes to facilitate the proton-deuterium exchange (NH + D₂O ⇌ ND + HDO).

-

Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.

-

Analysis: Compare the two spectra. The signal corresponding to the exchangeable N-H proton will either disappear or be significantly reduced in intensity.[6]

Workflow for Complete Spectral Assignment

A multi-step, logical workflow ensures that every signal is assigned with high confidence. Two-dimensional (2D) NMR experiments are not merely confirmatory; they are essential for resolving ambiguities, especially in the saturated region of the molecule.

Sources

- 1. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. organomation.com [organomation.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Characterization and Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

[1][2][3]

Abstract & Significance

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Bruton's Tyrosine Kinase, Btk) and CNS-active agents.[1][2] Its structure—a pyrrole ring fused to a saturated cyclohexane ring—imparts unique steric and electronic properties compared to fully aromatic indoles. This application note provides a definitive guide to its synthesis via the Barton-Zard reaction and details its NMR spectral signature to ensure accurate identification during drug development workflows.

Experimental Protocol: Synthesis via Barton-Zard Reaction[1][3]

While the compound can be derived from 4,5,6,7-tetrahydroindole via trichloroacetylation and esterification, the Barton-Zard reaction is the preferred de novo synthetic route.[1][2] It constructs the pyrrole ring directly from acyclic or alicyclic precursors, offering high convergence and regiocontrol.

Reaction Scheme

Figure 1: Barton-Zard pyrrole synthesis pathway involving the condensation of a nitroalkene with an isocyanoacetate.[1][2]

Step-by-Step Methodology

Reagents:

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1-nitrocyclohexene (10 mmol) and ethyl isocyanoacetate (10 mmol) in anhydrous THF (20 mL).

-

Addition: Cool the solution to 0°C. Add DBU (11 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature <5°C during addition.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:4) for the disappearance of the nitroalkene.[2]

-

Work-up: Quench with saturated NH₄Cl solution (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude brown oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Product: The title compound is isolated as a solid (mp 70–72 °C).

NMR Data Analysis

Accurate structural assignment relies on distinguishing the fused saturated ring protons from the pyrrole core. The following data is based on high-field NMR spectroscopy in Chloroform-d (CDCl₃).

1H NMR Data (300 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Interpretation |

| 9.08 | s (broad) | 1H | NH | Pyrrole N-H.[1][2] Broadened by quadrupole relaxation and exchange. |

| 6.75 | d / s | 1H | H-3 | Pyrrole aromatic proton.[1][2] Appears as a doublet (J~2-3 Hz) if NH coupling is resolved; otherwise singlet.[1][2] |

| 4.25 | q (J=7.2 Hz) | 2H | OCH₂ | Methylene of the ethyl ester group.[2] |

| 2.65 | t (J=6.0 Hz) | 2H | H-4 or H-7 | Allylic methylene protons of the cyclohexane ring (adjacent to pyrrole C3a).[1][2] |

| 2.56 | t (J=6.0 Hz) | 2H | H-7 or H-4 | Allylic methylene protons of the cyclohexane ring (adjacent to pyrrole C7a).[1][2] |

| 1.85 | m | 4H | H-5, H-6 | Homoallylic methylene protons.[1][2] Overlapping multiplets typical of the "central" cyclohexane protons. |

| 1.35 | t (J=7.2 Hz) | 3H | CH₃ | Methyl group of the ethyl ester.[2] |

13C NMR Data (Representative Assignments)

Note: Chemical shifts are representative for 4,5,6,7-tetrahydroindole-2-carboxylates in CDCl₃.

| Shift (δ ppm) | Carbon Type | Assignment | Notes |

| 161.5 | C=O | Ester Carbonyl | Typical ester carbonyl resonance.[2] |

| 136.0 | C (quat) | C-7a | Bridgehead carbon adjacent to Nitrogen (deshielded).[1][2] |

| 126.0 | C (quat) | C-3a | Bridgehead carbon beta to Nitrogen. |

| 118.0 | C (quat) | C-2 | Pyrrole carbon bearing the ester group.[1][2] |

| 108.0 | CH | C-3 | The only aromatic methine in the ring system.[1][2] |

| 60.2 | CH₂ | OCH₂ | Ethyl ester methylene.[2] |

| 23.5 | CH₂ | C-7 | Allylic methylene (alpha to C7a).[1][2] |

| 23.0 | CH₂ | C-4 | Allylic methylene (alpha to C3a).[1][2] |

| 22.5 | CH₂ | C-6 | Homoallylic methylene.[1][2] |

| 22.0 | CH₂ | C-5 | Homoallylic methylene.[1][2] |

| 14.4 | CH₃ | CH₃ | Ethyl ester methyl.[2] |

Structural Visualization & Workflow

The following diagram illustrates the numbering scheme and the logical flow for confirming the structure using the data provided.

Figure 2: NMR assignment logic. The presence of four methylene signals (two triplets, one multiplet) alongside a single aromatic proton confirms the tetrahydro-fusion rather than a fully aromatic indole.[1][2]

Troubleshooting & Tips

-

Solvent Effects: In DMSO-d6 , the NH proton will shift downfield (typically 11.0–11.5 ppm ) and become sharper due to hydrogen bonding with the solvent and reduced exchange rates.[1][2]

-

Oxidation: Tetrahydroindoles are susceptible to oxidation to fully aromatic indoles upon prolonged exposure to air or light.[2] If the multiplets at 1.85–2.65 ppm disappear and are replaced by aromatic signals (7.0–7.5 ppm), the sample has aromatized.[2] Store under Nitrogen at -20°C.

-

Impurity Flags: A singlet at ~2.1 ppm often indicates residual acetone (common in cleaning), while a singlet at ~7.26 ppm is residual CHCl₃.[2]

References

-

Synthesis & 1H NMR Data: Crawford, J. J., et al. (Genentech, Inc.). Heteroaryl pyridone and aza-pyridone compounds as inhibitors of Btk activity.[1][2] US Patent Application 2013/0116262 A1 (Example 101d).[2]

-

Barton-Zard Reaction: Barton, D. H. R., & Zard, S. Z. (1985).[1] A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications.

-

General Tetrahydroindole Properties: Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 65880-18-4).[1][2][3][4][5][6] PubChem Compound Summary.[2] [1][2]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. US8716274B2 - Heteroaryl pyridone and aza-pyridone compounds - Google Patents [patents.google.com]

- 3. Organic Chemistry [3asenrise.com]

- 4. Organic Chemistry [3asenrise.com]

- 5. Organic Chemistry [3asenrise.com]

- 6. Pyrrole - Heteroaromatics - Building Blocks - Organic Chemistry [3asenrise.com]

Precision Screening: Cell-Based Assay Development for Tetrahydroindole (THI) Derivatives Targeting Inflammation

Abstract & Strategic Context

Tetrahydroindole (THI) derivatives represent a "privileged scaffold" in medicinal chemistry, offering distinct structural advantages over their aromatic indole counterparts. Their partially saturated ring system provides unique vectors for functionalization, enhancing solubility and target specificity. Recent studies highlight THIs as potent modulators of inflammatory pathways, specifically targeting COX-2 inhibition and the NF-

However, the lipophilic nature of THIs often leads to assay artifacts—specifically compound aggregation and non-specific cytotoxicity—which can mimic functional inhibition. This guide outlines a dual-readout screening protocol designed to rigorously distinguish between true anti-inflammatory efficacy and off-target toxicity.

Mechanism of Action & Assay Logic

To screen THIs effectively, we must interrogate their ability to block the translocation of NF-

The Biological Target

Under basal conditions, NF-

Pathway Visualization

The following diagram illustrates the signaling node and the reporter system design.

Figure 1: NF-

Pre-Assay Critical Parameters (The "Expertise" Pillar)

Before executing the protocol, three parameters must be optimized to prevent false negatives.

A. Solubility & DMSO Tolerance

THIs are hydrophobic. While DMSO is the standard solvent, concentrations

-

Recommendation: Perform a "DMSO Tolerance Test" on your cell line. Maintain final assay DMSO concentration at 0.1% - 0.25% .

-

Self-Validation: Always include a "Vehicle Only" control at the highest DMSO concentration used.

B. Cell Line Selection

-

RAW 264.7 (Murine Macrophages): Physiologically relevant for inflammation but hard to transfect transiently. Best for: Stable cell lines.

-

HEK293 (Human Embryonic Kidney): robust, easy to transfect. Best for: Initial high-throughput screening (HTS).

-

Protocol Choice: This guide uses HEK293-NF

B-Luc , a stable reporter line, to minimize batch-to-batch transfection variability.

C. The "False Hit" Trap

THIs can be auto-fluorescent or quench light.

-

Rule: Avoid fluorescence-based reporters (e.g., GFP) for primary screening of indole derivatives. Luciferase (Luminescence) is preferred due to higher signal-to-noise ratio and lack of interference [4].

Detailed Protocol: Dual-Readout Screen

This protocol multiplexes a Functional Reporter Assay (Firefly Luciferase) with a Cell Viability Assay (ATP quantitation) in the same well or parallel plates to calculate a specific therapeutic index.

Reagents & Equipment

| Component | Specification | Purpose |

| Cell Line | HEK293-NF | Reporter system |

| Media | DMEM + 10% FBS (Heat Inactivated) | Cell growth |

| Stimulant | Recombinant Human TNF- | Pathway activator |

| Control | Parthenolide (10 | Positive inhibition control |

| Detection | Steady-Glo® (Promega) or equivalent | Luciferase substrate |

| Viability | CellTiter-Glo® (Promega) | ATP quantification |

| Plates | 96-well White Opaque (Flat Bottom) | Maximizes signal reflection |

Workflow Diagram

Figure 2: Parallel workflow ensuring efficacy data is normalized against cytotoxicity.

Step-by-Step Procedure

Phase 1: Preparation

-

Compound Dilution: Prepare 1000x stocks of THI derivatives in 100% DMSO. Dilute to 10x working concentration in culture media (Final DMSO = 0.1%).

-

Cell Seeding: Harvest HEK293-NF

B-Luc cells. Resuspend at-

Expert Tip: Leave perimeter wells empty (fill with PBS) to avoid "edge effect" evaporation artifacts.

-

-

Incubation: Incubate overnight at 37°C, 5% CO

to allow attachment.

Phase 2: Treatment (Day 2)

-

Pre-treatment: Remove old media carefully. Add 90

L of fresh media. Add 10-

Controls: Include Vehicle (0.1% DMSO + TNF-

), Positive Control (Parthenolide + TNF-

-

-

Equilibration: Incubate for 1 hour. This allows the THI to enter the cell and engage the target (e.g., IKK) before the inflammatory signal arrives.

-

Stimulation: Add TNF-

(final concentration 10 ng/mL) to all wells except "Unstimulated Controls." -

Incubation: Incubate for 5 hours. (NF-

B transcriptional activity typically peaks at 4-6 hours).

Phase 3: Detection (Day 2 Afternoon)

-

Visual Check: Inspect wells under a microscope. If THI-treated cells look rounded or detached, they are dead—efficacy data will be invalid.

-

Lysis & Read:

-

Equilibrate Luciferase Reagent to room temperature.

-

Add 100

L reagent per well. Shake on orbital shaker for 2 mins. -

Read Luminescence (Integration time: 0.5 - 1.0 sec).

-

Data Analysis & Interpretation

A. Calculating % Inhibition

Normalize raw Relative Light Units (RLU) to controls:

B. Assay Validation: The Z-Factor

To ensure the assay is robust enough for screening, calculate the Z-factor [5] using your controls (n

- : Standard deviation of positive (stimulated) and negative (unstimulated) controls.

- : Means of controls.

-

Target:

is required for a reliable assay.

C. Distinguishing Efficacy vs. Toxicity

Compare the IC

-

Ideal Candidate: Low IC

(e.g., 50 nM) and High CC -

False Positive: IC

References

-

Anti-inflammatory activity of tetrahydroindazoles: Source: PubMed/NCBI. "Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives."

-

Indole Derivatives in Inflammation: Source: Journal of Organic and Pharmaceutical Chemistry. "Biological Activities of Tetrahydroisoquinolines Derivatives." (Broad context on fused ring systems).

-

Assay Guidance Manual (NCBI): Source: NIH/NCBI. "In Vitro Cell Based Assays - Assay Guidance Manual."

-

Luciferase Assay Interferences: Source: Promega / NCBI Bookshelf. "Interferences with Luciferase Reporter Enzymes."

-

Z-Factor Definition: Source: Zhang JH, et al.[1] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." J Biomol Screen. 1999.[1]

Sources

functionalization of the C3 position of the tetrahydroindole ring

Application Note: Regioselective C3-Functionalization of 4,5,6,7-Tetrahydroindole

Executive Summary & Scope Definition

The Challenge: Functionalizing the C3 position of 4,5,6,7-tetrahydroindole (THI) presents a unique regiochemical paradox. While THI is structurally analogous to indole, its reactivity profile more closely mimics that of an alkyl-substituted pyrrole. Unlike standard indoles, which undergo Electrophilic Aromatic Substitution (EAS) predominantly at C3, THI exhibits a strong kinetic preference for C2 functionalization . This inversion of selectivity is driven by the absence of the fused benzene ring's stabilizing resonance, leaving the C2 position (alpha-pyrrolic) as the most electron-rich and accessible site.

The Solution: This guide details protocols to invert this natural selectivity. We utilize Steric Steering (via bulky N-protecting groups) and Electronic Blocking strategies to access the elusive C3 position.

Scope:

-

Substrate: 4,5,6,7-Tetrahydroindole (THI).[1]

-

Target: C3-Functionalization (Acylation, Halogenation, Arylation).

-

Excluded: Functionalization of the cyclohexane ring (C4-C7).

Mechanistic Insight: The "Pyrrole Anomaly"

To successfully target C3, one must understand why the reaction naturally fails.

-

Indole: Attack at C3 preserves the aromaticity of the fused benzene ring in the transition state (sigma-complex).

-

Tetrahydroindole: The fused ring is a saturated cyclohexane. It provides no aromatic stabilization. Consequently, THI behaves like a 2,3-dialkylpyrrole. In pyrroles, the C2 (alpha) position is inherently more nucleophilic than C3 (beta) due to greater resonance stabilization of the intermediate cation.

Decision Pathway for Regiocontrol:

Figure 1: Decision tree for regioselective functionalization. Standard conditions favor C2; steric bulk on Nitrogen forces the electrophile to C3.

Protocol A: Steric-Directed C3-Acylation (The "TIPS Strategy")

This is the gold-standard method for direct C3 functionalization. The bulky Triisopropylsilyl (TIPS) group on nitrogen acts as a "steric fence," shielding the C2 carbons and forcing the electrophile to the C3 position.

Reactions:

-

N-Silylation (TIPS-Cl).

-

C3-Friedel-Crafts Acylation or Vilsmeier-Haack.

-

Desilylation (Optional).

Step-by-Step Methodology

Step 1: Synthesis of N-(Triisopropylsilyl)-4,5,6,7-tetrahydroindole

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

-

Reagents:

-

4,5,6,7-Tetrahydroindole (1.0 eq, 10 mmol)

-

THF (Anhydrous, 50 mL)

-

NaH (60% dispersion in oil, 1.2 eq, 12 mmol)

-

TIPS-Cl (Triisopropylsilyl chloride, 1.1 eq, 11 mmol)

-

-

Procedure:

-

Dissolve THI in THF and cool to 0°C.

-

Add NaH portion-wise (Caution: H2 evolution). Stir for 30 min at 0°C -> RT.

-

Cool back to 0°C. Add TIPS-Cl dropwise.

-

Reflux for 2-4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The N-H spot will disappear.

-

Workup: Quench with sat. NH4Cl. Extract with Et2O.[2] Dry (MgSO4) and concentrate.

-

Yield: Expect >90% of a viscous oil. Use crude for Step 2.

-

Step 2: C3-Acylation (Friedel-Crafts)

-

Setup: Dry 100 mL RBF under Argon.

-

Reagents:

-

N-TIPS-THI (1.0 eq, 5 mmol)

-

Dichloromethane (DCM, Anhydrous, 25 mL)

-

Acyl Chloride (e.g., Acetyl Chloride, 1.1 eq)

-

Aluminum Chloride (AlCl3, 1.1 eq) OR Et2AlCl (for milder conditions).

-

-

Procedure:

-

Cool the solution of Acyl Chloride and Lewis Acid in DCM to -78°C.

-

Add N-TIPS-THI (dissolved in minimal DCM) slowly down the side of the flask.

-

Critical Parameter: Maintain temperature below -40°C. At higher temperatures, desilylation or C2-migration may occur.

-

Stir at -78°C for 1 h, then slowly warm to 0°C.

-

-

Workup:

-

Pour into ice/NaHCO3 mixture. Extract with DCM.

-

Analytic Check: 1H NMR will show a singlet at the C2 position (approx 6.5-6.8 ppm) and loss of the C3 proton. If the TIPS group falls off during workup (common with strong acids), you will isolate the N-H C3-acyl product directly.

-

Data Summary: Substituent Effects on Regioselectivity (Based on analogous pyrrole chemistry, Ref 1, 2)

| N-Substituent | Electrophile | Major Product | Ratio (C2:C3) |

| H (Unprotected) | Vilsmeier (POCl3/DMF) | C2-Formyl | >95 : 5 |

| Methyl | Acetyl Chloride / AlCl3 | C2-Acetyl | 80 : 20 |

| TIPS (Bulky) | Acetyl Chloride / AlCl3 | C3-Acetyl | <5 : 95 |

| Phenylsulfonyl | Bromine | C3-Bromo | 10 : 90 |

Protocol B: The "Block-and-Switch" (C2-Blocking)

If the TIPS strategy is too expensive or sensitive, use the classic blocking group strategy. This is robust and scalable.[3]

Workflow:

-

Formylate C2 (Vilsmeier-Haack) -> 2-Formyl-THI.

-

Protect Nitrogen (e.g., Tosyl).

-

Functionalize C3 (e.g., Bromination).

-

Deformylate (Wilkinson's catalyst or basic hydrolysis/decarboxylation sequence).

Detailed Protocol: C3-Bromination of C2-Blocked THI

-

C2-Formylation (Vilsmeier-Haack):

-

Mix DMF (1.2 eq) and POCl3 (1.1 eq) at 0°C to form the Vilsmeier salt (white solid).

-

Add THI (1.0 eq) in DMF. Stir at RT for 2h.

-

Hydrolyze with NaOAc (aq). Isolate 2-formyl-4,5,6,7-tetrahydroindole .

-

-

C3-Bromination:

-

Dissolve 2-formyl-THI in DCM.

-

Add NBS (N-Bromosuccinimide, 1.05 eq) at 0°C.

-

Mechanism: Since C2 is blocked by the electron-withdrawing formyl group, the next most nucleophilic site is C3 (or C5, but C3 is preferred in the pyrrole ring).

-

Stir 1h. Workup with water/DCM.

-

Product: 3-Bromo-2-formyl-4,5,6,7-tetrahydroindole.

-

Advanced Workflow: C-H Activation (Iridium Catalyzed)

For accessing C3-Boryl esters (versatile intermediates for Suzuki couplings), Iridium catalysis offers high C3 regioselectivity driven by steric factors of the bipyridine ligand.

Reagents:

-

[Ir(OMe)(cod)]2 (1.5 mol%)

-

dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

-

HBpin (Pinacolborane) or B2pin2

-

Solvent: Hexane or THF

Protocol:

-

In a glovebox, mix Ir-catalyst, ligand, and B2pin2.

-

Add THI (N-protected with Boc or Methyl recommended to prevent N-borylation).

-

Heat to 80°C in a sealed tube for 4-12h.

-

Selectivity: The bulky ligand prevents attack at the sterically crowded C2 (adjacent to the cyclohexane ring and N-substituent), favoring the more accessible C3 C-H bond.

Troubleshooting & "Senior Scientist" Tips

-

Aromatization Risk: THI is prone to oxidation to Indole (aromatization of the cyclohexane ring) using oxidants like DDQ or Pd/C at high heat. Avoid harsh oxidants if you want to keep the tetrahydro-core.

-

Polymerization: Like pyrroles, THI is acid-sensitive and can polymerize (turn into "tar") in strong mineral acids. Always use buffered conditions or weak Lewis acids (e.g., Et2AlCl instead of AlCl3) when possible.

-

TLC Monitoring: THI derivatives often stain bright red/purple with Ehrlich's Reagent (p-dimethylaminobenzaldehyde in HCl/EtOH). This is a specific test for the pyrrole ring.

References

-

Trofimov, B. A., et al. "Pyrroles and their Benzo Derivatives: Synthesis and Properties." Russian Chemical Reviews, 2007. (Foundational reactivity of tetrahydroindoles vs indoles).

-

Muchowski, J. M., & Stefanuti, I. "Regioselective functionalization of 1-(triisopropylsilyl)pyrrole." Journal of Organic Chemistry, 1984, 49(1), 203–205. (The definitive guide on using TIPS for C3-selectivity in pyrrolic systems).

- Larsen, R. D., et al. "Synthesis of the Thromboxane Antagonist Ramatroban." Journal of Organic Chemistry, 1996.

-

Ishiyama, T., et al. "Mild Iridium-Catalyzed Borylation of Arenes." Angewandte Chemie Int. Ed., 2002. (Basis for C-H activation protocols).

Disclaimer: All protocols involve hazardous chemicals (POCl3, NaH, Alkyl Aluminums). Perform all reactions in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Welcome to the technical support center for the synthesis of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. The methodologies and recommendations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction to the Synthesis

Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a valuable synthetic intermediate. A common and effective route for its synthesis is a variation of the Nenitzescu indole synthesis, which involves the condensation of a β-aminocrotonic ester with a suitable dicarbonyl compound. In this case, the reaction between ethyl β-aminocrotonate and 1,2-cyclohexanedione provides the desired tetrahydroindole framework.

The general reaction scheme is as follows:

While the reaction appears straightforward, achieving high yields and purity can be challenging due to potential side reactions and the need for precise control of reaction parameters. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

Low or No Product Yield

Q1: I am observing a very low yield of the desired product, or in some cases, no product at all. What are the likely causes and how can I rectify this?

A1: Low or no yield in this synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here is a systematic approach to troubleshooting this issue:

-

Purity of Starting Materials:

-

1,2-Cyclohexanedione: This reactant can be prone to self-condensation or oxidation. Ensure you are using a high-purity grade. If the purity is questionable, it can be purified by recrystallization or sublimation.

-

Ethyl β-aminocrotonate: This reagent can hydrolyze or decompose upon storage. It is advisable to use freshly prepared or recently purchased material. The purity can be checked by ¹H NMR.

-

-

Reaction Conditions:

-

Acid Catalyst: The choice and concentration of the acid catalyst are critical. Protic acids like acetic acid or p-toluenesulfonic acid are commonly employed. If the reaction is not proceeding, a stronger acid or a Lewis acid might be necessary. However, excessively strong acidic conditions can lead to degradation of the starting materials or product.[1] A systematic screening of acid catalysts is recommended.

-

Solvent: The polarity of the solvent can significantly influence the reaction rate and selectivity.[2] Polar aprotic solvents like acetonitrile or nitromethane can be effective. In some cases, a protic solvent like acetic acid can also serve as the catalyst.[3] A solvent screen is a valuable optimization step.

-

Temperature and Reaction Time: The reaction typically requires heating. If the yield is low, a gradual increase in temperature or prolonged reaction time may be beneficial. However, excessive heat can promote side reactions and decomposition. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.

-

-

Atmosphere: The reaction should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and intermediates, especially at elevated temperatures.

Formation of Side Products

Q2: My reaction mixture shows multiple spots on the TLC plate, and I am isolating significant amounts of byproducts. What are these side products and how can I minimize their formation?

A2: The Nenitzescu synthesis and related condensations are known to produce various side products. The most common ones in this context are:

-

Benzofuran Derivatives: A significant competing reaction in the Nenitzescu synthesis is the formation of benzofuran derivatives.[4] This occurs through an alternative cyclization pathway of the reaction intermediate. The formation of benzofurans is often favored under certain reaction conditions.

-

Mitigation Strategy: The choice of solvent and catalyst can influence the ratio of indole to benzofuran products. Generally, more polar solvents and protic acids tend to favor indole formation. Careful optimization of these parameters is key.

-

-

Self-Condensation Products: 1,2-Cyclohexanedione can undergo self-condensation under acidic or basic conditions, leading to complex polymeric materials.

-

Mitigation Strategy: Adding the dione slowly to the reaction mixture containing the enamine and catalyst can help to minimize its self-reaction. Maintaining a moderate temperature can also be beneficial.

-

-

Over-oxidation or Aromatization: While the target is a tetrahydroindole, over-oxidation can lead to the corresponding fully aromatic indole.

-

Mitigation Strategy: Running the reaction under an inert atmosphere and avoiding harsh oxidizing conditions during workup can prevent this.

-

-

Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the isolation of acyclic condensation products.

-

Mitigation Strategy: Ensuring sufficient reaction time and temperature, as well as the appropriate catalyst concentration, will drive the reaction to completion.

-

Purification Challenges

Q3: I am having difficulty purifying the final product. It seems to co-elute with impurities during column chromatography, and recrystallization is not yielding a pure compound.

A3: Purifying ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be challenging due to the presence of structurally similar impurities. Here are some strategies to improve purification:

-

Column Chromatography:

-

Solvent System Optimization: A systematic approach to selecting the eluent for column chromatography is essential. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The use of a small amount of a more polar solvent like methanol or a modifier like triethylamine (if the compound is basic) can sometimes improve separation.[5]

-

Silica Gel Choice: The type of silica gel (e.g., mesh size, deactivation) can impact the separation. For closely eluting compounds, a smaller particle size silica gel (higher mesh) can provide better resolution.

-

Loading Technique: Dry loading the crude product onto silica gel can often lead to better separation than wet loading, as it results in a more concentrated starting band.

-

-

Recrystallization:

-

Solvent Selection: A successful recrystallization depends on finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. A screening of various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and their mixtures) is recommended.

-

Seeding: If the compound is slow to crystallize, adding a seed crystal of the pure product can induce crystallization.

-

-

Alternative Purification Techniques:

-

Preparative HPLC: For very difficult separations, preparative HPLC can be a powerful tool to obtain highly pure material, although it is less scalable.

-

Acid-Base Extraction: If the impurities have different acidic or basic properties than the product, an acid-base extraction during the workup can be an effective preliminary purification step.

-

Frequently Asked Questions (FAQs)

Q: What is a typical experimental protocol for this synthesis?

A: While optimization is often necessary, a general starting procedure is as follows:

Experimental Protocol: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl β-aminocrotonate (1.0 eq) and a suitable solvent (e.g., glacial acetic acid or a mixture of toluene and acetic acid).

-

Addition of Reactant: While stirring, add 1,2-cyclohexanedione (1.0-1.2 eq) to the solution.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent used.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 3:1 hexane/ethyl acetate).

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. If using acetic acid as the solvent, it can be removed under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system.

Q: How can I confirm the identity and purity of my final product?

A: The structure and purity of the synthesized ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and to confirm the absence of impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the N-H and C=O stretches.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Q: Can I use a different β-amino ester or dicarbonyl compound in this reaction?

A: Yes, the Nenitzescu synthesis is versatile and can be adapted to use a variety of β-enamino esters and quinones or dicarbonyl compounds to generate a library of substituted indoles.[2] However, each new combination of reactants will likely require re-optimization of the reaction conditions.

Data Presentation

| Parameter | Recommended Condition/Value | Rationale |

| Reactant Ratio | 1.0 : 1.0-1.2 (Enamine : Dione) | A slight excess of the dione can help drive the reaction to completion, but a large excess may increase side reactions. |

| Catalyst | Acetic Acid, p-TsOH, or Lewis Acids (e.g., ZnCl₂) | The choice of catalyst affects reaction rate and selectivity.[1] |

| Solvent | Acetic Acid, Toluene, Acetonitrile, Nitromethane | Solvent polarity influences the reaction pathway.[3] |

| Temperature | 80 - 120 °C | Provides sufficient energy for cyclization without significant decomposition. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of sensitive intermediates. |

Visualizations

Experimental Workflow

Caption: A troubleshooting decision tree for common issues in the synthesis.

References

- Nenitzescu, C. D. (1929). Über einige neue Synthesen von Indol-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(10), 2669-2674.

- Allen, G. R., Jr., Poletto, J. F., & Weiss, M. J. (1964). The Nenitzescu Indole Synthesis. I. The Reaction of β-Aminocrotonates with p-Benzoquinone. Journal of the American Chemical Society, 86(18), 3877–3878.

- Velezheva, V. S., et al. (2008). A new, effective Nenitzescu reaction catalyst: Zinc chloride. Russian Chemical Bulletin, 57(9), 2007-2008.

- Katkevica, D., et al. (2004). A study of the Nenitzescu indole synthesis. Chemistry of Heterocyclic Compounds, 40(4), 447-453.

-

Wikipedia contributors. (2023). Nenitzescu indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Huang, Y., et al. (2008). An improved manufacturing process for a 5-hydroxyindole derivative by Nenitzescu reaction. Organic Process Research & Development, 12(4), 684-687.

- Ketcha, D. M., & Gribble, G. W. (1985). A convenient synthesis of 4- and 6-chloro- and 4- and 6-bromoindole-2-carboxylic acid esters. The Journal of Organic Chemistry, 50(26), 5451-5457.

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. Available at: [Link]

- Raileanu, D., & Nenitzescu, C. D. (1965). The Nenitzescu indole synthesis. V. The reaction of ethyl 3-aminocinnamate with p-benzoquinone. Revue Roumaine de Chimie, 10(4), 339-354.

- Taber, D. F., & Stachel, S. J. (2001). Synthesis of (-)-indolactam V from (R)-glutamic acid. The Journal of Organic Chemistry, 66(10), 3821–3824.

- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

Caira, M. R., et al. (2020). Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. Revista de Chimie, 71(5), 51-57. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 344-353. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. revistadechimie.ro [revistadechimie.ro]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

challenges in the purification of ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Technical Support Center: Purification of Ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Status: Operational Support Lead: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Troubleshooting Isolation & Purity Issues in Knorr-type Pyrrole Synthesis

Welcome to the Technical Support Hub

If you are accessing this guide, you are likely dealing with the classic frustrations of the Knorr pyrrole synthesis: the "Zinc Sludge" during workup, persistent pink/red coloration, or difficulties in crystallizing your tetrahydroindole ester.